Cas no 123044-10-0 (5-Pyrimidinecarboxylicacid, 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-phenyl-2-thioxo-, ethyl ester)

5-Pyrimidinecarboxylicacid, 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-phenyl-2-thioxo-, ethyl ester structure
123044-10-0 structure
Product name:5-Pyrimidinecarboxylicacid, 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-phenyl-2-thioxo-, ethyl ester
CAS No:123044-10-0
MF:C15H16N2O3S
MW:304.364142417908
CID:182234
PubChem ID:2775490

5-Pyrimidinecarboxylicacid, 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-phenyl-2-thioxo-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboxylicacid, 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-phenyl-2-thioxo-, ethyl ester
    • ethyl 3-formyl-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
    • ETHYL 3-FORMYL-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
    • AURORA KA-3498
    • ETHYL 3-FORMYL-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
    • AB00079154-01
    • HMS2655B11
    • 123044-10-0
    • 11R-0223
    • AKOS016339533
    • SR-01000203318
    • ethyl 3-formyl-6-methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • MLS001018049
    • CBDivE_015683
    • CHEMBL1307178
    • DTXSID40379565
    • SR-01000203318-1
    • SCHEMBL13561190
    • HMS1580P07
    • Oprea1_157333
    • AKOS003617726
    • SMR000354298
    • Z56758848
    • FT-0755237
    • Inchi: InChI=1S/C15H16N2O3S/c1-3-20-14(19)12-10(2)16-15(21)17(9-18)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,21)
    • InChI Key: XVXOSLFEAXZVPB-UHFFFAOYSA-N
    • SMILES: CCOC(C1=C(C)NC(=S)N(C=O)C1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 304.08828
  • Monoisotopic Mass: 304.088163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.7
  • XLogP3: 2

Experimental Properties

  • Density: 1.31
  • Boiling Point: 424.6°C at 760 mmHg
  • Flash Point: 210.6°C
  • Refractive Index: 1.63
  • PSA: 58.64

5-Pyrimidinecarboxylicacid, 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-phenyl-2-thioxo-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656172-1mg
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
123044-10-0 98%
1mg
¥482.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656172-5mg
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
123044-10-0 98%
5mg
¥591.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656172-10mg
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
123044-10-0 98%
10mg
¥819.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656172-25mg
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
123044-10-0 98%
25mg
¥1134.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656172-100mg
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
123044-10-0 98%
100mg
¥2048.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656172-20mg
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
123044-10-0 98%
20mg
¥1396.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656172-2mg
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
123044-10-0 98%
2mg
¥504.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656172-50mg
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
123044-10-0 98%
50mg
¥1430.00 2024-08-09

Additional information on 5-Pyrimidinecarboxylicacid, 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-phenyl-2-thioxo-, ethyl ester

5-Pyrimidinecarboxylic Acid, 1-Formyl-1,2,3,6-Tetrahydro-4-Methyl-6-Phenyl-2-Thioxo-, Ethyl Ester (CAS No. 123044-10-0): A Comprehensive Overview in Modern Chemical Biology

The compound 5-Pyrimidinecarboxylic acid, 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-phenyl-2-thioxo-, ethyl ester, identified by its unique CAS No. 123044-10-0, represents a fascinating molecule with significant implications in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrimidine derivatives class, a structurally diverse and biologically relevant family known for its role in various biological processes, including DNA synthesis, enzyme inhibition, and signal transduction. The specific structural features of this molecule, such as the 1-formyl group, the 1,2,3,6-tetrahydro scaffold, the 4-methyl substitution, and the 6-phenyl moiety, contribute to its unique chemical properties and potential biological activities.

In recent years, pyrimidine-based compounds have garnered considerable attention due to their therapeutic potential. The presence of the 2-thioxo group in this molecule introduces a sulfur-containing heterocycle, which is often associated with enhanced binding affinity to biological targets. This feature makes it a valuable scaffold for designing novel pharmacophores with improved selectivity and efficacy. The ethyl ester functionality at the carboxylic acid position not only influences the solubility and metabolic stability of the compound but also provides a versatile handle for further chemical modifications.

One of the most compelling aspects of this compound is its potential application in drug discovery. The structural motif of 5-Pyrimidinecarboxylic acid, 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-phenyl-2-thioxo-, ethyl ester shares similarities with known bioactive molecules that target enzymes involved in cancer metabolism and inflammation. For instance, recent studies have highlighted the importance of pyrimidine derivatives in modulating metabolic pathways such as glycolysis and glutaminolysis in tumor cells. The 1-formyl group can serve as a probe for studying redox-sensitive signaling pathways, which are increasingly recognized as critical regulators in diseases like cancer and neurodegeneration.

Moreover, the 6-phenyl substituent adds another layer of complexity to this molecule's interactions with biological targets. Phenyl groups are frequently found in pharmacologically active compounds due to their ability to engage in π-stacking interactions and hydrophobic effects with proteins. This feature could be leveraged to enhance binding affinity and selectivity when designing inhibitors or modulators of specific enzymes or receptors. For example, phenyl-pyrimidine hybrids have been reported to exhibit inhibitory activity against kinases and other enzymes implicated in various diseases.

Recent advances in computational chemistry have enabled more sophisticated virtual screening approaches to identify potential drug candidates from large libraries of compounds. The structural features of 5-Pyrimidinecarboxylic acid, 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-phenyl-2-thioxo-, ethyl ester, particularly the combination of the thioxo, formyl, and phenyl groups, make it an attractive candidate for computational modeling studies. Such studies can predict its binding modes to target proteins and provide insights into its mechanism of action. This approach has been successfully applied to accelerate drug discovery pipelines by prioritizing compounds with high predicted binding affinities and favorableADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

In addition to its potential as an enzyme inhibitor or modulator,5-Pyrimidinecarboxylic acid, 1-formyl-1,2,3,6-tetrahydro,4-methyl,6,phenyl,2-thioxo-, ethyl ester may also serve as a building block for more complex molecules through further chemical modifications. The presence of multiple functional groups allows for diverse synthetic strategies, such as nucleophilic addition at the formyl group or substitution at the methyl or phenyl positions. These modifications can be tailored to optimize pharmacological properties or introduce new biological activities.

The development of novel synthetic methodologies has also contributed to the growing interest in pyrimidine derivatives like this compound. Recent reports have described efficient synthetic routes that enable the rapid construction of complex pyrimidine scaffolds using transition-metal-catalyzed reactions or microwave-assisted synthesis. Such advances not only facilitate access to new analogs but also allow for high-throughput screening campaigns to identify lead compounds with desired biological profiles.

The pharmaceutical industry has increasingly recognized the importance of investing in early-stage drug discovery programs focused on innovative molecular scaffolds like those represented by 5-Pyrimidinecarboxylic acid, 1-formyl,1,2,3,6-tetrahydro,4-methyl,6,phenyl,2-thioxo-, ethyl ester. Companies are actively seeking novel compounds that can address unmet medical needs by targeting disease mechanisms that are not adequately addressed by existing therapies. Pyrimidine derivatives continue to be a cornerstone of these efforts due to their versatility and well-documented biological activity.

In conclusion,5-Pyrimidinecarboxylic acid, 1-formyl,1,2,3,6-tetrahydro,4-methyl,6,phenyl,2-thioxo-, ethyl ester (CAS No. 123044-10-0) is a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique combination of functional groups makes it a valuable scaffold for designing novel therapeutics targeting various diseases. Advances in computational chemistry, synthetic methodologies, and high-throughput screening technologies continue to enhance our ability to explore its full therapeutic potential.

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